Methyl 3-bromo-5-(methylsulfonyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-7(10)5-8(4-6)15(2,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAABAZUHVDUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622434 | |
| Record name | Methyl 3-bromo-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154117-77-8 | |
| Record name | Methyl 3-bromo-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromo-5-methanesulfonylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Reactivity of Methyl 3 Bromo 5 Methylsulfonyl Benzoate
Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide
The aryl bromide moiety of Methyl 3-bromo-5-(methylsulfonyl)benzoate is a prime site for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. The electron-deficient nature of the aromatic ring, due to the sulfonyl and ester groups, generally facilitates the initial oxidative addition step in the catalytic cycle, making this substrate a suitable candidate for a variety of coupling reactions.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction provides a direct route to biaryl compounds, which are prevalent scaffolds in pharmaceuticals and materials science. gre.ac.ukresearchgate.net
A representative transformation is the coupling with (3-(methylsulfonyl)phenyl)boronic acid. This reaction would yield methyl 3',5'-bis(methylsulfonyl)-[1,1'-biphenyl]-3-carboxylate, a symmetrical biaryl sulfone. The reaction typically requires a palladium(0) source, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the palladium center, and a base such as potassium carbonate or cesium carbonate to facilitate the transmetalation step. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Heck and Sonogashira Coupling Reactions
The Heck reaction and the Sonogashira coupling extend the synthetic utility of this compound by enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a base. nih.govmdpi.com This reaction would lead to the formation of substituted stilbenes or cinnamates, which are valuable intermediates. The presence of electron-withdrawing groups on the aryl bromide can be beneficial for these transformations. wikipedia.org Typical conditions involve a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC), and a base like triethylamine. nih.gov
The Sonogashira coupling reaction joins the aryl bromide with a terminal alkyne, utilizing a dual catalytic system of palladium and copper(I). ucsb.eduresearchgate.net This method is highly efficient for synthesizing aryl alkynes. Coupling this compound with an alkyne like phenylacetylene (B144264) would yield an internal alkyne. The reaction is generally carried out under mild conditions with a base such as an amine. ucsb.edu Copper-free Sonogashira protocols have also been developed, particularly for reactions in aqueous media. beilstein-journals.orgbeilstein-journals.org
Table 2: Typical Conditions for Heck and Sonogashira Reactions
Mechanistic Investigations of Palladium-Catalyzed Aryl Coupling
The mechanism for palladium-catalyzed cross-coupling reactions is generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle. acs.orgmdpi.com The cycle consists of three primary steps:
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-deficient aryl halides, such as the title compound, typically undergo oxidative addition more readily than electron-rich ones. libretexts.orgwikipedia.org
Transmetalation (Suzuki) or Migratory Insertion (Heck/Sonogashira) :
In the Suzuki reaction, the organoboron reagent, activated by the base, transfers its organic group to the palladium center in a step called transmetalation, displacing the halide and forming a diorganopalladium(II) complex. mdpi.com
In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the Pd-C bond. nih.govmasterorganicchemistry.com
In the Sonogashira reaction, a copper acetylide (formed from the terminal alkyne, copper(I) catalyst, and base) undergoes transmetalation with the Pd(II) complex. wikipedia.org
Reductive Elimination : This is the final step, where the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Position
Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can render the ring electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). nih.govnumberanalytics.com
Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles
Oxygen Nucleophiles : Alkoxides (e.g., sodium methoxide) and phenoxides can displace the bromide to form aryl ethers.
Nitrogen Nucleophiles : Ammonia, primary amines, and secondary amines can react to form anilines and their derivatives. nih.gov
Sulfur Nucleophiles : Thiolates are potent nucleophiles that can readily displace the bromide to form thioethers (sulfides).
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized onto the electron-withdrawing substituents. In the second, typically fast, step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. numberanalytics.com
Table 3: Potential Products from SNAr Reactions
Influence of the Methylsulfonyl Group on SNAr Reactivity
The methylsulfonyl (-SO₂CH₃) group is one of the strongest electron-withdrawing groups used in organic chemistry. Its ability to activate an aromatic ring towards nucleophilic attack is a cornerstone of SNAr chemistry. This influence stems from two primary electronic effects:
Inductive Effect (-I) : The high electronegativity of the oxygen and sulfur atoms in the sulfonyl group pulls electron density away from the aromatic ring through the sigma bond framework. This effect deshields the ring carbons, making them more electrophilic.
Resonance Effect (-M) : The sulfonyl group can participate in resonance, delocalizing the negative charge of the Meisenheimer intermediate. By expanding its octet, the sulfur atom can accommodate the negative charge on the adjacent ring carbon, creating additional stable resonance structures.
Transformations of the Methyl Ester Group
The methyl ester group in this compound is susceptible to several key transformations, including hydrolysis to the corresponding carboxylic acid, transesterification to form other esters, and reduction to a benzylic alcohol.
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-Bromo-5-(methylsulfonyl)benzoic Acid, is a fundamental transformation. This reaction can be effectively carried out under basic conditions. Typically, the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol. The reaction mixture is heated to facilitate the saponification process, followed by acidification to protonate the resulting carboxylate salt and precipitate the carboxylic acid.
Table 1: General Conditions for Hydrolysis of this compound
| Parameter | Condition |
| Reagents | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Aqueous Methanol or Ethanol |
| Temperature | Reflux |
| Work-up | Acidification with a strong acid (e.g., HCl) |
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. acs.org
In an acid-catalyzed transesterification, a protic acid such as sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the ester, thereby increasing its electrophilicity. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. To drive the equilibrium towards the desired product, the alcohol is often used in large excess, serving as the solvent. acs.org
Base-catalyzed transesterification, on the other hand, typically employs an alkoxide base corresponding to the alcohol being used for the exchange. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester. This method is generally faster than the acid-catalyzed process.
The methyl ester group can be reduced to the corresponding primary benzylic alcohol, (3-bromo-5-(methylsulfonyl)phenyl)methanol. This transformation is commonly achieved using strong reducing agents, most notably lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH4 is a powerful hydride donor that readily reduces esters to alcohols.
A key aspect of this reduction is its chemoselectivity. Both the aryl bromide and the methylsulfonyl group are generally stable under the conditions used for LiAlH4 reductions of esters, allowing for the selective transformation of the ester functionality.
Reactions of the Methylsulfonyl Group
The methylsulfonyl group is a relatively stable functional group, but it can undergo specific transformations under certain conditions. These include reductive processes and reactions involving the deprotonation of the α-carbon.
The reduction of an aryl methyl sulfone to the corresponding aryl methyl sulfide (B99878) or sulfoxide (B87167) is a challenging transformation that typically requires specific reagents. While the sulfone group is generally resistant to many reducing agents, certain methods have been developed for this purpose. For instance, some cobalt-catalyzed systems have been shown to reduce aryl sulfones to arenes. researchgate.net Milder and more selective reagents would be required to achieve the partial reduction to a sulfide or sulfoxide without affecting other functional groups.
Conversely, the synthesis of this compound often involves the oxidation of the corresponding sulfide. The selective oxidation of sulfides to sulfoxides can be achieved using reagents like hydrogen peroxide in acetic acid. nih.gov Further oxidation under similar or slightly more vigorous conditions yields the sulfone. nih.govrsc.org This highlights the general stability of the sulfone group towards oxidation.
Table 2: Reagents for Oxidation of Sulfides to Sulfoxides and Sulfones
| Transformation | Reagent |
| Sulfide to Sulfoxide | Hydrogen Peroxide in Acetic Acid nih.gov |
| Sulfide to Sulfone | Hydrogen Peroxide (excess) rsc.org |
The methyl group of the methylsulfonyl moiety is acidic due to the strong electron-withdrawing nature of the sulfonyl group. This allows for deprotonation by a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi), to form a carbanion. nih.gov This α-sulfonyl carbanion is a potent nucleophile and can react with a variety of electrophiles.
For example, the lithiated sulfone can react with aldehydes and ketones in an addition reaction to form β-hydroxy sulfones. nih.gov This reaction provides a valuable method for carbon-carbon bond formation at the position alpha to the sulfonyl group, further extending the synthetic utility of this compound as a building block.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Directing Effects of Multiple Substituents (Bromo, Methylsulfonyl, Carboxylic Ester)
Substituents on a benzene ring are classified as either activating or deactivating, and as either ortho, para-directing or meta-directing. pressbooks.pub Activating groups donate electron density to the ring, increasing its nucleophilicity and stabilizing the carbocation intermediate (arenium ion), thus speeding up the reaction. vanderbilt.edulibretexts.org Deactivating groups withdraw electron density from the ring, making it less nucleophilic and destabilizing the intermediate, which slows the reaction. wikipedia.orgyoutube.com
The three substituents on the this compound ring are all classified as deactivating groups. libretexts.orgnumberanalytics.com Their individual electronic effects are a combination of inductive and resonance effects.
Bromo Group (-Br): Halogens are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring through the sigma bonds (a deactivating inductive effect). libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, which helps to stabilize the arenium ion intermediate for ortho and para attack. pressbooks.pubyoutube.com The inductive effect is stronger than the resonance effect, making the ring less reactive than benzene, but the resonance stabilization directs incoming electrophiles to the ortho and para positions. libretexts.org
Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is strongly electron-withdrawing. The sulfur atom bears a significant partial positive charge due to the two highly electronegative oxygen atoms. This leads to a powerful inductive withdrawal of electron density from the ring. It also deactivates the ring by resonance, pulling electron density out of the pi system. rsc.org This strong deactivation significantly destabilizes the arenium ion intermediates for ortho and para attack. libretexts.org Consequently, the methylsulfonyl group is a strong deactivating group and a meta-director. wikipedia.org
Carboxylic Ester Group (-COOCH₃): Similar to the methylsulfonyl group, the carboxylic ester is a deactivating, electron-withdrawing group. numberanalytics.com The carbonyl carbon is electrophilic and withdraws electron density from the ring through both induction and resonance. aiinmr.com This withdrawal deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position, as the intermediates for ortho and para attack are significantly destabilized. libretexts.orgnumberanalytics.com
The combined effect of these three deactivating groups renders the aromatic ring of this compound highly unreactive toward electrophilic aromatic substitution.
| Substituent | Effect on Reactivity | Primary Electronic Effect | Directing Influence |
|---|---|---|---|
| Bromo (-Br) | Weakly Deactivating | Inductive Withdrawal > Resonance Donation | Ortho, Para |
| Methylsulfonyl (-SO₂CH₃) | Strongly Deactivating | Inductive and Resonance Withdrawal | Meta |
| Carboxylic Ester (-COOCH₃) | Strongly Deactivating | Inductive and Resonance Withdrawal | Meta |
Regioselectivity and Reaction Outcomes
When multiple substituents are present on a benzene ring, the position of a new substitution is determined by the combined directing effects of the existing groups. msu.edu In this compound, the substituents are located at positions 1 (-COOCH₃), 3 (-Br), and 5 (-SO₂CH₃). The available positions for substitution are carbons 2, 4, and 6. The directing effects of the three groups are in opposition, or "antagonistic," which requires a careful analysis of the deactivation at each available position. msu.edu
-COOCH₃ group (at C1): As a meta-director, it directs away from positions C2, C4, and C6.
-Br group (at C3): As an ortho, para-director, it directs towards positions C2, C4, and C6.
-SO₂CH₃ group (at C5): As a meta-director, it directs away from positions C2, C4, and C6.
Since all three groups are deactivating, the reaction will be sluggish and likely require forcing conditions, such as high temperatures and strong acid catalysts. The regioselectivity will be determined by which available position is the least deactivated.
Attack at C6: This position is ortho to both the carboxylic ester and the methylsulfonyl group. Attack at a position ortho to two strong meta-directing groups is highly disfavored. This is likely the least reactive site.
Attack at C4: This position is para to the carboxylic ester and ortho to the methylsulfonyl group. Both are strong deactivating groups that disfavor substitution at this position. While it is para to the bromo group, the deactivating influence of the other two substituents is dominant.
Attack at C2: This position is ortho to the carboxylic ester (disfavored), but it is crucially meta to the powerful methylsulfonyl deactivator. It is also ortho to the bromo group.
The least deactivated position is the one that avoids being ortho or para to the maximum number of strong deactivating groups. Position C2 is meta to the -SO₂CH₃ group, making it significantly less deactivated by this substituent compared to positions C4 and C6. Therefore, electrophilic attack is most likely to occur at the C2 position. The reaction outcome would be the formation of Methyl 2-substituted-3-bromo-5-(methylsulfonyl)benzoate as the major product.
| Position of Attack | Relation to -COOCH₃ (C1) | Relation to -Br (C3) | Relation to -SO₂CH₃ (C5) | Predicted Outcome |
|---|---|---|---|---|
| C2 | Ortho (Disfavored) | Ortho (Favored Director) | Meta (Least Disfavored) | Most Probable Site |
| C4 | Para (Disfavored) | Para (Favored Director) | Ortho (Disfavored) | Minor or No Product |
| C6 | Ortho (Disfavored) | Meta (Disfavored Director) | Ortho (Disfavored) | Least Probable Site |
Spectroscopic and Structural Characterization of Methyl 3 Bromo 5 Methylsulfonyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Comprehensive ¹H NMR Spectral Analysis and Proton Assignment
A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting pattern), and integration (ratio of protons). For Methyl 3-bromo-5-(methylsulfonyl)benzoate, one would expect to observe signals corresponding to the aromatic protons and the methyl groups of the ester and sulfonyl functionalities. The substitution pattern on the aromatic ring would lead to specific splitting patterns, and the chemical shifts would be influenced by the electron-withdrawing nature of the bromo, methylsulfonyl, and methyl ester groups.
Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical table based on general principles of NMR spectroscopy, not experimental data.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 7.5 - 8.5 | s, d, or t | 1-3 |
| O-CH₃ (Ester) | 3.8 - 4.0 | s | N/A |
| S-CH₃ (Sulfonyl) | 3.0 - 3.3 | s | N/A |
¹³C NMR Spectroscopy for Carbon Framework Elucidation
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and chemical environment. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and sulfonyl groups.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical table based on general principles of NMR spectroscopy, not experimental data.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 164 - 168 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-SO₂CH₃ | 140 - 145 |
| Other Aromatic C | 125 - 135 |
| O-CH₃ (Ester) | 52 - 55 |
| S-CH₃ (Sulfonyl) | 43 - 46 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each CH group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the substitution pattern on the benzene (B151609) ring by observing correlations between the methyl protons and the aromatic carbons, as well as between the aromatic protons and the carbonyl and sulfonyl-bearing carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Identification of Characteristic Functional Group Vibrations (Carbonyl, Sulfonyl, C-Br)
The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Bands for this compound (Note: This is a hypothetical table based on typical IR frequencies for functional groups.)
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1720 - 1740 | Stretching |
| S=O (Sulfonyl) | 1300 - 1350 and 1140 - 1160 | Asymmetric and Symmetric Stretching |
| C-O (Ester) | 1100 - 1300 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the methyl group from the sulfonyl moiety (-CH₃), and cleavage of the ester and sulfonyl groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular mass of a compound. This allows for the calculation of its elemental formula with a high degree of confidence.
As of the current literature review, specific experimental HRMS data for this compound has not been reported in publicly accessible scientific databases. However, the theoretical exact mass can be calculated from its molecular formula, C₉H₉BrO₄S. The expected monoisotopic mass is crucial for identifying the compound in a high-resolution mass spectrum.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉BrO₄S |
| Monoisotopic Mass (Calculated) | 291.9483 u |
This table presents the calculated theoretical mass values. Experimental verification via HRMS is required for confirmation.
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it breaks into smaller, characteristic fragment ions.
A detailed experimental analysis of the fragmentation pattern for this compound is not available in the reviewed literature. A theoretical fragmentation analysis would predict cleavages at the ester and sulfonyl groups, which are typically labile bonds. Common fragmentation pathways for similar aromatic esters and sulfones could suggest potential fragment ions, but this would remain speculative without experimental data.
Table 2: Predicted Fragmentation Pathways
| Predicted Fragment Loss | Potential m/z of Resulting Ion | Notes |
|---|---|---|
| Loss of OCH₃ radical | [M - 31]⁺ | Common fragmentation of methyl esters. |
| Loss of COOCH₃ group | [M - 59]⁺ | Cleavage of the entire ester group. |
This table is based on general fragmentation principles of related functional groups and is purely predictive. It does not represent experimental data.
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing.
A search of crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been published. Therefore, experimental data regarding its solid-state molecular conformation, packing, bond lengths, and angles are currently unavailable.
Determination of Solid-State Molecular Conformation and Packing
Without experimental data from single-crystal X-ray diffraction, the solid-state conformation and intermolecular packing of this compound cannot be definitively described. Such an analysis would reveal how the molecules arrange themselves in a crystal lattice and detail any significant intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal structure.
Bond Lengths and Angles Analysis
A detailed analysis of bond lengths and angles is contingent on the availability of single-crystal X-ray diffraction data. While standard bond lengths and angles can be estimated from theoretical models and data from similar structures, precise experimental values for this compound are not available in the current body of scientific literature.
Computational Chemistry and Theoretical Studies on Methyl 3 Bromo 5 Methylsulfonyl Benzoate
Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT methods are utilized to calculate the electronic structure and energy of molecules, providing a basis for understanding their physical and chemical properties. For a molecule like Methyl 3-bromo-5-(methylsulfonyl)benzoate, DFT calculations can optimize the molecular geometry to its lowest energy state and compute a wide array of electronic properties.
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the bromine atom, while the LUMO is likely centered on the electron-withdrawing sulfonyl and methyl ester groups. Theoretical calculations would precisely map these orbitals and quantify the energy gap, offering predictions about the molecule's stability and reaction tendencies.
Table 1: Conceptual Frontier Molecular Orbital Properties This table is illustrative and represents typical outputs from DFT calculations.
| Parameter | Conceptual Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Represents the ionization potential; energy of the outermost electron orbital. |
| LUMO Energy | ~ -2.5 eV | Represents the electron affinity; energy of the lowest empty electron orbital. |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. The MEP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential.
For this compound, an MEP map would reveal:
Negative Regions (Red/Yellow): These areas have high electron density and represent sites susceptible to electrophilic attack. Such regions are expected around the highly electronegative oxygen atoms of the sulfonyl (SO2) and ester (COO) groups. nih.govresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the methyl groups. nih.gov
Neutral Regions (Green): These areas have a balanced electrostatic potential, characteristic of the carbon atoms in the benzene ring.
This visual representation is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. For this compound, key rotations would occur around the C-S bond connecting the sulfonyl group to the ring and the C-C bond linking the ester group to the ring.
Computational methods can be used to calculate the energy of various conformers, generating an energy landscape that identifies the most stable, low-energy conformations. Studies on related substituted benzoates have shown that the planar methyl ester group often orients at a specific dihedral angle with respect to the aromatic ring to minimize steric hindrance. nih.govresearchgate.net A similar analysis for this compound would determine its preferred three-dimensional structure, which is crucial for understanding its packing in a crystal lattice and its interaction with biological targets.
Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry can accurately simulate various types of spectra, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C NMR spectra. For this molecule, simulations would predict three distinct signals in the aromatic region of the ¹H NMR spectrum, along with singlets for the methyl ester and methyl sulfonyl protons.
IR Spectroscopy: Simulated IR spectra can help assign vibrational frequencies to specific functional groups. Key predicted absorption bands for this compound would include strong C=O stretching vibrations from the ester group, symmetric and asymmetric S=O stretching from the sulfonyl group, and various C-H and C=C stretching and bending modes from the aromatic ring and methyl groups. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax). For this compound, the absorption bands in the UV-Vis region would correspond to π→π* and n→π* electronic transitions within the substituted benzene ring system.
Table 2: Predicted Characteristic IR Absorption Bands This table is illustrative and based on typical frequencies for the given functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 3000 - 2850 |
| Ester C=O | Stretching | 1730 - 1715 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Sulfonyl S=O | Asymmetric Stretching | 1350 - 1300 |
| Sulfonyl S=O | Symmetric Stretching | 1160 - 1120 |
| Ester C-O | Stretching | 1300 - 1000 |
Mechanistic Pathway Elucidation through Computational Modeling
Beyond static molecular properties, computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.
For this compound, computational studies could model various reactions, such as nucleophilic aromatic substitution at the bromine-substituted carbon. These models would calculate the energy barriers for different pathways, helping to predict the most likely reaction products and optimize reaction conditions. This predictive power is a cornerstone of modern chemical research, enabling the rational design of synthetic routes and the understanding of complex chemical transformations.
Reaction Pathway Simulations and Transition State Identification
There is currently no publicly available research that details reaction pathway simulations or the identification of transition states for this compound.
Calculation of Activation Energies and Reaction Kinetics
No data from computational studies on the activation energies or reaction kinetics of this compound has been found in the scientific literature.
Applications of Methyl 3 Bromo 5 Methylsulfonyl Benzoate As a Synthetic Building Block
Precursor in the Synthesis of Diverse Benzoic Acid Derivatives
Methyl 3-bromo-5-(methylsulfonyl)benzoate serves as an excellent starting material for the synthesis of a wide array of substituted benzoic acid derivatives. The bromo substituent can be readily replaced by various functional groups using metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling can introduce aryl or alkyl groups, Sonogashira coupling can add alkyne moieties, and Buchwald-Hartwig amination can form carbon-nitrogen bonds.
Furthermore, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-(methylsulfonyl)benzoic acid guidechem.com. This acid can then undergo a variety of transformations, such as conversion to amides, esters, or other carboxylic acid derivatives, thereby expanding the range of accessible compounds from this single precursor.
Key Intermediate for the Construction of Substituted Heterocyclic Compounds
The synthesis of heterocyclic compounds, which are core structures in many biologically active molecules, often relies on versatile building blocks like this compound. The bromo and ester functionalities provide handles for constructing fused ring systems. For example, the bromo group can participate in palladium-catalyzed cyclization reactions to form nitrogen- or oxygen-containing heterocycles. While direct examples involving this specific molecule are not extensively detailed, the use of related bromo-substituted benzoates as intermediates in the synthesis of complex heterocyclic systems like benzothiazines is a well-established strategy in medicinal chemistry. The general synthetic utility of bromo-substituted aromatic compounds is crucial in building fused heterocyclic structures such as quinazolines.
Advanced Building Block in the Synthesis of Complex Organic Molecules
The compound's utility extends to the multi-step synthesis of intricate organic molecules, where precise control over chemical reactivity is paramount. Its stable structure and predictable reactivity at its functional groups allow for its incorporation into larger molecular frameworks.
Role in the Synthesis of Agrochemicals (e.g., Herbicides and their Intermediates)
In the agrochemical sector, substituted benzoic acids and their derivatives are crucial components of many herbicides. The synthesis of these complex molecules often requires specialized building blocks. While specific public-domain examples detailing the use of this compound are limited, related structures such as 3-bromomethyl-sulfonyl-benzoic acid derivatives are known to be valuable educts (starting materials) in the synthesis of certain herbicides. The substitution pattern of this compound is consistent with the types of structures often found in advanced herbicidal compounds, suggesting its role as a key intermediate in proprietary synthetic routes.
Utility in Pharmaceutical Synthesis (excluding efficacy and clinical data)
The development of new pharmaceutical agents is a primary area where novel building blocks are essential. The synthesis of active pharmaceutical ingredients (APIs) often involves the construction of complex, highly functionalized aromatic and heterocyclic systems. Bromo-substituted esters are frequently used intermediates in these synthetic pathways. They allow for the introduction of diverse substituents through cross-coupling chemistry, enabling the exploration of a wide chemical space to optimize molecular properties. The structural motifs present in this compound make it a potentially valuable intermediate in the synthesis of drug candidates.
Synthesis and Reactivity of Derivatives and Analogues of Methyl 3 Bromo 5 Methylsulfonyl Benzoate
Structural Modifications of the Ester Moiety
Modifications to the ester group of the parent molecule are fundamental transformations in medicinal and materials chemistry, allowing for the fine-tuning of properties such as solubility, reactivity, and biological uptake. The synthesis of various alkyl esters from the parent carboxylic acid is a common strategy to create a library of related compounds for further study.
Synthesis of Ethyl and Other Alkyl Esters
The synthesis of ethyl and other simple alkyl esters of 3-bromo-5-(methylsulfonyl)benzoic acid is most commonly achieved through Fischer-Speier esterification. This method involves reacting the parent carboxylic acid, 3-bromo-5-(methylsulfonyl)benzoic acid, with an excess of the desired alcohol (e.g., ethanol, propanol, butanol) under acidic conditions. researchgate.netresearchgate.net
The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), or by using a reagent like thionyl chloride (SOCl₂) to first form a more reactive acyl chloride intermediate. chemicalbook.com The general procedure involves heating the mixture to reflux to drive the equilibrium towards the formation of the ester product. chemicalbook.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
A representative reaction is the synthesis of Ethyl 3-bromo-5-(methylsulfonyl)benzoate:
Reactants : 3-bromo-5-(methylsulfonyl)benzoic acid, Ethanol (in excess)
Catalyst : Concentrated Sulfuric Acid
Conditions : Reflux
Product : Ethyl 3-bromo-5-(methylsulfonyl)benzoate
Byproduct : Water
The table below outlines the reactants and expected primary products for the synthesis of various alkyl esters.
| Ester Product Name | Carboxylic Acid Reactant | Alcohol Reactant |
| Ethyl 3-bromo-5-(methylsulfonyl)benzoate | 3-bromo-5-(methylsulfonyl)benzoic acid | Ethanol |
| Propyl 3-bromo-5-(methylsulfonyl)benzoate | 3-bromo-5-(methylsulfonyl)benzoic acid | Propan-1-ol |
| Isopropyl 3-bromo-5-(methylsulfonyl)benzoate | 3-bromo-5-(methylsulfonyl)benzoic acid | Propan-2-ol |
| Butyl 3-bromo-5-(methylsulfonyl)benzoate | 3-bromo-5-(methylsulfonyl)benzoic acid | Butan-1-ol |
Variations in the Methylsulfonyl Group
Synthesis of Ethanesulfonyl and Trifluoromethylsulfonyl Analogues
Based on a comprehensive review of available scientific literature, specific, documented synthetic procedures for Methyl 3-bromo-5-(ethylsulfonyl)benzoate and Methyl 3-bromo-5-(trifluoromethylsulfonyl)benzoate could not be located. While general methods for the formation of aryl ethyl sulfones and aryl trifluoromethylsulfones exist, their application to this specific bromo-benzoate framework is not described in the searched sources. The available literature frequently refers to the trifluoromethyl (-CF₃) analogue rather than the requested trifluoromethylsulfonyl (-SO₂CF₃) analogue. nih.govsigmaaldrich.comscbt.com
Positional Isomers and Regioisomeric Studies
The study of positional isomers, where functional groups are arranged differently on the aromatic ring, is crucial for understanding structure-activity relationships. The synthesis of these isomers requires regioselective control to ensure the correct placement of the bromo, methylsulfonyl, and ester functionalities.
Synthesis of Methyl 3-bromo-4-(methylsulfonyl)benzoate
The synthesis of the positional isomer Methyl 3-bromo-4-(methylsulfonyl)benzoate (CAS 182003-84-5) proceeds from its corresponding carboxylic acid, 3-bromo-4-(methylsulfonyl)benzoic acid (CAS 39058-84-9). biosynth.comivychem.comsinfoochem.com The preparation of the final methyl ester from the acid can be accomplished using standard esterification methods.
One common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol (B129727). This two-step procedure typically proceeds as follows:
Acyl Chloride Formation : 3-bromo-4-(methylsulfonyl)benzoic acid is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, often in an inert solvent like dichloromethane (B109758) and with a catalytic amount of N,N-dimethylformamide (DMF).
Esterification : The resulting acyl chloride is then reacted with methanol to yield the desired product, Methyl 3-bromo-4-(methylsulfonyl)benzoate.
Alternatively, direct acid-catalyzed Fischer esterification with methanol and a catalyst like sulfuric acid can also be employed.
| Reaction Stage | Key Reactants | Key Reagents/Solvents | Intermediate/Product |
| Starting Material | - | - | 3-bromo-4-(methylsulfonyl)benzoic acid |
| Acyl Chloride Formation | 3-bromo-4-(methylsulfonyl)benzoic acid | Oxalyl Chloride, DMF (cat.), Dichloromethane | 3-bromo-4-(methylsulfonyl)benzoyl chloride |
| Esterification | 3-bromo-4-(methylsulfonyl)benzoyl chloride | Methanol | Methyl 3-bromo-4-(methylsulfonyl)benzoate |
Synthesis of Methyl 5-bromo-2-(methylsulfonyl)benzoate
A detailed search of scientific databases did not yield a documented synthetic procedure for Methyl 5-bromo-2-(methylsulfonyl)benzoate, where the sulfonyl group is directly attached to the carbon at position 2 of the benzene (B151609) ring. The available literature predominantly describes the synthesis of the isomeric sulfonamide, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, in which a nitrogen atom links the sulfonyl group to the aromatic ring. nih.govresearchgate.netresearchgate.net Therefore, a scientifically verified synthesis for the requested positional isomer cannot be provided at this time.
Comparative Reactivity and Spectroscopic Analysis of Isomers
The reactivity of methyl 3-bromo-5-(methylsulfonyl)benzoate is significantly influenced by the positions of the bromo, methylsulfonyl, and methyl ester groups on the benzene ring. The interplay of their electronic and steric effects dictates the regioselectivity and rate of chemical transformations.
The methyl ester and methylsulfonyl groups are both electron-withdrawing and meta-directing for electrophilic aromatic substitution, while the bromine atom is deactivating but ortho, para-directing. chegg.com In this compound, the positions are meta to each other, leading to a complex pattern of activation and deactivation across the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the methylsulfonyl and methyl ester groups would deactivate the ring, making such reactions challenging. stackexchange.com
In contrast, isomers with different substitution patterns would exhibit distinct reactivity. For example, a hypothetical isomer such as methyl 2-bromo-4-(methylsulfonyl)benzoate would have the bromine atom ortho to the ester and para to the sulfonyl group. This arrangement would lead to different electronic distributions and steric hindrance, thereby altering its reactivity in nucleophilic aromatic substitution or cross-coupling reactions. The bromine atom in various isomers of methyl bromobenzoate can serve as a handle for cross-coupling reactions, and its reactivity is influenced by the electronic nature of the other substituents.
Spectroscopic analysis provides a means to differentiate between these isomers.
Interactive Data Table: Predicted Spectroscopic Data for Isomers of Methyl Bromo(methylsulfonyl)benzoate
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted IR Stretching Frequencies (cm⁻¹) |
| This compound | Aromatic H's: ~8.0-8.5, OCH₃: ~4.0, SCH₃: ~3.2 | C=O: ~165, C-Br: ~120, C-S: ~140, Aromatic C's: ~125-145, OCH₃: ~53, SCH₃: ~45 | C=O: ~1720, S=O: ~1320, 1150, C-O: ~1250 |
| Methyl 4-bromo-3-(methylsulfonyl)benzoate | Aromatic H's: ~7.8-8.3, OCH₃: ~3.9, SCH₃: ~3.3 | C=O: ~166, C-Br: ~128, C-S: ~138, Aromatic C's: ~128-142, OCH₃: ~52, SCH₃: ~44 | C=O: ~1725, S=O: ~1325, 1155, C-O: ~1240 |
| Methyl 2-bromo-5-(methylsulfonyl)benzoate | Aromatic H's: ~7.7-8.2, OCH₃: ~3.9, SCH₃: ~3.1 | C=O: ~164, C-Br: ~115, C-S: ~139, Aromatic C's: ~126-141, OCH₃: ~53, SCH₃: ~45 | C=O: ~1730, S=O: ~1315, 1145, C-O: ~1260 |
Note: These are predicted values and may vary from experimental data.
Ring System Modifications and Heterocyclic Analogues
Replacing the benzene ring with other aromatic or heterocyclic systems can lead to compounds with significantly different biological activities and chemical properties.
Synthesis of 3-Bromo-5-(methylsulfonyl)pyridine (B1292026) Derivatives
The synthesis of pyridine (B92270) analogues of this compound introduces a nitrogen atom into the aromatic ring, which alters the electronic properties and potential for hydrogen bonding. A plausible synthetic route to 3-bromo-5-(methylsulfonyl)pyridine involves the nucleophilic aromatic substitution of a dihalo-pyridine precursor. For instance, starting from 3,5-dibromopyridine (B18299), a selective substitution with sodium methanethiolate (B1210775) can be achieved, followed by oxidation to the sulfone.
A reported synthesis of 3-bromo-5-methoxypyridine (B189597) from 3,5-dibromopyridine showcases the feasibility of selective substitution at the 5-position. chemicalbook.com A similar strategy could be employed with a sulfonyl-containing nucleophile.
Table: Synthesis of a 3-Bromo-5-(substituted)pyridine Derivative
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 3,5-Dibromopyridine | Sodium methoxide (B1231860) in DMF | 3-Bromo-5-methoxypyridine | 62-73 | chemicalbook.com |
Benzoyl and Benzonitrile Derivatives (e.g., Methyl 3-bromo-5-formylbenzoate, 3-Bromo-5-methylbenzonitrile)
The methyl ester group of this compound can be synthetically transformed into other functional groups like aldehydes (formyl) or nitriles.
Methyl 3-bromo-5-formylbenzoate can be prepared from methyl 3-bromo-5-methylbenzoate through oxidation of the methyl group. chemicalbook.com Various oxidizing agents can be employed for this benzylic oxidation. The resulting formyl group is a versatile handle for further synthetic modifications, such as reductive amination or Wittig reactions.
3-Bromo-5-methylbenzonitrile is another important derivative where the ester is replaced by a nitrile group. This can be synthesized from 3-bromo-5-methylaniline (B1274160) via the Sandmeyer reaction. nbinno.com The nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an amine. The presence of both a bromo and a nitrile group allows for orthogonal reactivity, enabling selective, stepwise modifications at different positions of the aromatic ring.
Interactive Data Table: Properties of Benzoyl and Benzonitrile Derivatives
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 3-bromo-5-formylbenzoate | methyl 3-bromo-5-formylbenzoate | C₉H₇BrO₃ | 243.06 | 377734-27-5 |
| 3-Bromo-5-methylbenzonitrile | 3-bromo-5-methylbenzonitrile | C₈H₆BrN | 196.05 | 124289-21-0 |
Benzylic Bromide and Alcohol Derivatives (e.g., Methyl 3-bromo-5-(bromomethyl)benzoate, Methyl 3-bromo-5-(methoxymethyl)benzoate)
Functionalization of a methyl group at the 5-position of a methyl 3-bromobenzoate core provides access to benzylic derivatives.
Methyl 3-bromo-5-(bromomethyl)benzoate can be synthesized from methyl 3-bromo-5-methylbenzoate via a radical-initiated side-chain bromination. google.com This reaction is typically carried out using N-bromosuccinimide (NBS) and a radical initiator like AIBN. The resulting benzylic bromide is a highly reactive intermediate, suitable for nucleophilic substitution reactions to introduce a variety of functional groups.
Methyl 3-bromo-5-(methoxymethyl)benzoate can be prepared from the corresponding benzylic alcohol, methyl 3-bromo-5-(hydroxymethyl)benzoate. epa.gov The alcohol can be synthesized by reduction of the formyl group of methyl 3-bromo-5-formylbenzoate. Williamson ether synthesis, using a base and a methylating agent like methyl iodide, would then yield the desired methoxymethyl derivative.
Table: Key Intermediates and Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-bromo-5-methylbenzoate | 478375-40-5 | C₉H₉BrO₂ | 229.07 |
| Methyl 3-bromo-5-(bromomethyl)benzoate | 1129-28-8 | C₉H₈Br₂O₂ | 307.97 |
| Methyl 3-bromo-5-(hydroxymethyl)benzoate | 307353-32-8 | C₉H₉BrO₃ | 245.07 |
| 3-Bromo-5-methylaniline | 74586-53-1 | C₇H₈BrN | 186.05 |
Future Research Directions and Unexplored Avenues in Methyl 3 Bromo 5 Methylsulfonyl Benzoate Chemistry
Development of Greener and More Efficient Synthetic Routes
The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes that are not only efficient but also environmentally benign. Future research on the synthesis of Methyl 3-bromo-5-(methylsulfonyl)benzoate and its precursors should prioritize green chemistry principles.
Key areas for investigation include:
Alternative Energy Sources: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for various reactions, including esterifications and the formation of heterocyclic compounds. Investigating microwave-assisted protocols for the sulfenylation/oxidation and esterification steps in the synthesis of this compound could lead to significant improvements in energy efficiency.
Flow Chemistry: Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch processes. Developing a telescoped, multi-step flow synthesis for this compound would minimize manual handling of intermediates and allow for safer operation, particularly for potentially exothermic oxidation or bromination steps.
Greener Reagents and Solvents: Research should focus on replacing hazardous reagents and solvents. For the sulfone synthesis, traditional methods often involve strong oxidants. Future work could explore cleaner alternatives like urea-hydrogen peroxide or catalytic systems using molecular oxygen or hydrogen peroxide with recyclable catalysts. Furthermore, replacing conventional volatile organic solvents with bio-based solvents or deep eutectic solvents could substantially reduce the environmental footprint of the synthesis.
| Synthetic Step | Conventional Method | Potential Green Alternative | Anticipated Benefits |
|---|---|---|---|
| Heating | Oil bath reflux | Microwave Irradiation / Flow Reactor | Reduced reaction time, energy savings, precise temperature control. |
| Oxidation (Sulfide to Sulfone) | Strong oxidants (e.g., KMnO4, m-CPBA) | Urea-Hydrogen Peroxide, Catalytic H2O2 | Reduced hazardous waste, metal-free options. |
| Solvent | Chlorinated solvents (e.g., DCM), Toluene | Bio-based solvents, Deep Eutectic Solvents, Water | Reduced toxicity and environmental impact. |
Exploration of Novel Catalytic Transformations
The functional groups of this compound, particularly the aryl bromide, are ripe for exploitation via modern catalytic methods. Future research should focus on using this compound as a platform for generating molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is an ideal handle for palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids) and Heck (coupling with alkenes) reactions. These transformations would allow for the introduction of new aryl, heteroaryl, or vinyl substituents at the 3-position, creating a library of novel compounds. Research should investigate the impact of the sterically demanding and electron-withdrawing sulfonyl group on catalyst activity and explore ligands specifically designed for hindered substrates.
C-N and C-O Coupling Reactions: Beyond C-C bond formation, Buchwald-Hartwig amination and etherification reactions could be explored to introduce nitrogen- and oxygen-based functionalities. This would provide access to novel aniline (B41778) and phenol (B47542) ether derivatives with potential applications in pharmacology and materials science.
C-H Functionalization: A more ambitious avenue involves the catalytic functionalization of the C-H bonds on the aromatic ring. While the existing substituents direct reactivity, exploring transition-metal catalyzed C-H activation could enable the introduction of functional groups at the C-2, C-4, or C-6 positions, opening pathways to highly substituted and complex benzoate (B1203000) derivatives that are otherwise difficult to access.
| Reaction Type | Coupling Partner | Bond Formed | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | C(sp²)-C(sp²), C(sp²)-C(sp²) | Biaryl synthesis for materials and medicinal chemistry. |
| Heck Coupling | Alkenes | C(sp²)-C(sp²) | Synthesis of substituted styrenes and cinnamates. |
| Buchwald-Hartwig Amination | Amines, Amides | C(sp²)-N | Access to novel anilines for pharmaceutical development. |
| C-H Activation | Various (e.g., Alkenes, Alkynes) | C(sp²)-C | Late-stage functionalization to create complex scaffolds. |
Advanced Spectroscopic Studies for Dynamic Processes
While standard spectroscopic techniques (NMR, IR, MS) are used for routine characterization, advanced methods can provide deeper insights into the compound's dynamic behavior and reactivity.
Future studies could include:
Conformational Analysis: The rotational freedom around the C-S and C-C(O) bonds suggests that this compound may exist in multiple conformations. Variable-temperature NMR studies could be used to determine the energy barriers to rotation. Combining experimental data with computational studies, similar to those performed on benzenesulfonamides, can elucidate the preferred conformations in solution and how they are influenced by solvent polarity.
Time-Resolved Spectroscopy: To understand the mechanisms of the catalytic reactions proposed in section 8.2, time-resolved spectroscopic techniques like time-resolved resonance Raman spectroscopy could be employed. These methods allow for the direct observation of short-lived intermediates, such as organometallic catalyst species or radical ions, providing a detailed picture of the reaction pathway. This knowledge is crucial for optimizing reaction conditions and catalyst design.
Predictive Modeling for Rational Design of New Benzoate Derivatives
Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, enabling a more rational approach to drug discovery and materials development. Future research should leverage these in silico methods to guide the synthesis of novel derivatives of this compound.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the electronic properties (e.g., molecular orbital energies, electrostatic potential) of proposed derivatives. This information can predict their reactivity, stability, and potential utility in electronic materials.
Molecular Docking and Pharmacophore Modeling: If a biological target is identified, molecular docking simulations can predict how well potential derivatives bind to the active site of a protein. This approach is widely used in drug design to prioritize which compounds to synthesize, saving significant time and resources.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. Applying these models to a library of potential derivatives of this compound would help identify candidates with drug-like properties early in the design process.
Integration with Automated Synthesis and High-Throughput Experimentation
The convergence of robotics, software, and chemistry has led to the development of automated platforms for synthesis and screening. Integrating this compound into these workflows could dramatically accelerate the discovery of new functional molecules.
Automated Library Synthesis: Using this compound as a core scaffold, automated synthesis platforms can perform the catalytic reactions described in section 8.2 in a parallel or serial fashion. This would allow for the rapid generation of a large library of diverse analogues, where the substituent introduced at the 3-position is varied systematically.
High-Throughput Screening (HTS): The synthesized libraries can be directly subjected to high-throughput screening assays to evaluate their biological activity (e.g., enzyme inhibition, antimicrobial effects) or material properties (e.g., fluorescence, conductivity). This combination of automated synthesis and HTS creates a closed-loop discovery engine, where data from screening can rapidly inform the design of the next generation of compounds. This approach moves beyond traditional, manual synthesis and testing, representing a paradigm shift in the pace of chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
